Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate molecular weight
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate molecular weight
Technical Whitepaper: Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (K[BArF₂₄])
Executive Summary
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly abbreviated as K[BArF₂₄] or K[BArF] , is a premier weakly coordinating anion (WCA) salt used extensively in organometallic catalysis, electrochemical sensing, and drug development. Its defining characteristic is the bulky, fluorinated tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion, which effectively shields cationic centers from nucleophilic attack, thereby enhancing the reactivity and stability of electrophilic transition metal catalysts.
This guide provides a rigorous technical analysis of K[BArF₂₄], focusing on its molecular weight for precise stoichiometric control, synthesis safety, and its critical role in stabilizing reactive cations.
Part 1: Molecular Identity & Physicochemical Profile
Precise stoichiometry is the bedrock of catalytic efficiency. In drug development and polymerization, a deviation in the counterion ratio can lead to catalyst poisoning or inactive species.
Molecular Weight & Formula
| Property | Data |
| Chemical Name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |
| Common Abbreviations | K[BArF₂₄], K[BArF], KTFPB |
| CAS Number | 105560-52-9 |
| Molecular Formula | |
| Molecular Weight (Average) | 902.31 g/mol |
| Exact Mass | 902.0286 Da |
| Appearance | White to off-white crystalline powder |
| Melting Point | 126–129 °C |
Solubility & Stability
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Solubility: Highly soluble in polar organic solvents such as dichloromethane (DCM) , tetrahydrofuran (THF) , and diethyl ether . Insoluble in water, which is a critical property utilized during purification (aqueous washing removes inorganic halides).
-
Stability: The electron-withdrawing
groups render the B-C bonds highly resistant to oxidation and thermal degradation, allowing use in high-temperature polymerization reactions.
Part 2: The Significance of Molecular Weight in Application
The high molecular weight of K[BArF₂₄] (902.31 g/mol ) compared to traditional salts like
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Stoichiometric Precision: In olefin polymerization, the active cationic catalyst is often generated in situ. A 1:1 ratio between the metal precursor (e.g., Zirconocene) and K[BArF₂₄] is vital. Due to the high MW, small weighing errors translate to significant molar deviations.
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Ion Mobility: The large size of the [BArF₂₄]⁻ anion (approx. diameter > 1.0 nm) results in lower lattice energy and higher solubility in low-dielectric solvents, facilitating the stabilization of "naked" cations in solution.
Part 3: Synthesis & Purification Protocols
Safety Warning: Traditional synthesis involves Grignard reagents. The formation of (3,5-bis(trifluoromethyl)phenyl)magnesium bromide can be explosively exothermic if not controlled.
Validated Synthesis Workflow
The synthesis typically follows a Grignard route followed by cation exchange.
Step 1: Grignard Formation
Step 2: Boron Installation
Step 3: Purification (The Critical Step) Crude product often contains magnesium halides, which poison catalysts.
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Protocol: Dissolve crude solid in DCM. Wash repeatedly with water (to remove Mg salts). The K[BArF₂₄] remains in the DCM layer. Dry over
and recrystallize from DCM/Hexane.
Workflow Diagram
Figure 1: Synthetic pathway for K[BArF₂₄] highlighting the critical purification step to remove halide poisons.
Part 4: Structural Integrity & Characterization
To ensure the material is suitable for high-sensitivity catalysis, it must be characterized by NMR. The absence of halide impurities is non-negotiable.
NMR Fingerprint
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B NMR: A sharp singlet at -6.6 ppm (relative to
). This confirms the tetrahedral geometry of the boron center. -
F NMR: A singlet at -62.8 ppm (relative to
).-
Note: Do not confuse this with organotrifluoroborates (
), which show shifts around -140 ppm. The Fluorine in BArF is on the aromatic ring, not the boron.
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- H NMR: Aromatic protons appear as multiplets in the 7.5 – 7.7 ppm range (ortho/para protons on the phenyl rings).
The "Weakly Coordinating" Mechanism
The [BArF₂₄]⁻ anion is effective because the negative charge is delocalized over 32 carbon atoms and 24 fluorine atoms. This prevents the anion from forming a tight ion pair with the cationic metal center, leaving the metal "naked" and highly reactive for catalysis.
Figure 2: Conceptual representation of the Weakly Coordinating Anion (WCA) effect. The bulky [BArF]⁻ anion (blue) weakly associates with the metal cation (red), allowing the substrate (yellow) to bind freely.
Part 5: Applications in Drug Development & Catalysis
Olefin Polymerization
In the synthesis of pharmaceutical packaging materials (e.g., cyclic olefin copolymers), K[BArF₂₄] is used to activate Zirconocene or Hafnocene catalysts. The large anion prevents catalyst deactivation, increasing turnover frequency (TOF).
Ion-Selective Electrodes (ISEs)
K[BArF₂₄] serves as an ionophore in potentiometric sensors. Its lipophilicity ensures it remains in the sensor membrane, while its capacity to exchange K⁺ allows for the detection of specific analytes in biological fluids.
References
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PubChem. (2025). Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Compound Summary. National Library of Medicine. [Link]
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Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24). Organometallics, 24(15), 3579–3581. (Note: Protocol adaptable for Potassium salt). [Link]
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Chavez, I., et al. (2012). Synthesis and characterization of alkali metal salts of the [BArF] anion. Canadian Journal of Chemistry. [Link]
